molecular formula C17H27BrClNO B1441041 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220027-53-1

3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441041
CAS No.: 1220027-53-1
M. Wt: 376.8 g/mol
InChI Key: WTHNXFXWIVAFHP-UHFFFAOYSA-N
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Description

3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-bromo-2-(tert-butyl)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(tert-butyl)phenol with ethylene oxide to form 2-[4-bromo-2-(tert-butyl)phenoxy]ethanol. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and piperidine moieties can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the phenoxy and piperidine groups.

Scientific Research Applications

3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(tert-butyl)phenol: A precursor in the synthesis of the target compound.

    2-[4-Bromo-2-(tert-butyl)phenoxy]ethanol: An intermediate in the synthetic route.

    Piperidine: A common structural motif in many biologically active compounds.

Uniqueness

3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the combination of its phenoxy and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-11-14(18)6-7-16(15)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHNXFXWIVAFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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